N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide
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Overview
Description
N-([1,1’-Biphenyl]-3-yl)-2-bromoacetamide is an organic compound that features a biphenyl group attached to a bromoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-bromoacetamide typically involves the reaction of 3-aminobiphenyl with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-3-yl)-2-bromoacetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-bromoacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The biphenyl group can be oxidized to form biphenyl derivatives with different functional groups.
Reduction: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl amines.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-2-bromoacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-bromoacetamide involves its interaction with specific molecular targets. The bromoacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects. The biphenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-([1,1’-Biphenyl]-3-yl)-2-bromoacetamide can be compared with other biphenyl derivatives and bromoacetamides:
Similar Compounds: N-(4-bromophenyl)-2-bromoacetamide, N-(3-chlorophenyl)-2-bromoacetamide.
Uniqueness: The presence of both biphenyl and bromoacetamide groups in a single molecule provides unique structural and functional properties
N-([1,1’-Biphenyl]-3-yl)-2-bromoacetamide stands out due to its dual functional groups, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918408-68-1 |
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Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-bromo-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12BrNO/c15-10-14(17)16-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
InChI Key |
YYOHYDSPCPGYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)CBr |
Origin of Product |
United States |
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